molecular formula C19H21Br B12497197 2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene

2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene

Cat. No.: B12497197
M. Wt: 329.3 g/mol
InChI Key: CIJAVRMAFSIMBU-UHFFFAOYSA-N
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Description

2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a bromine atom at the 2-position, a tert-butyl group at the 7-position, and two methyl groups at the 9-position of the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene typically involves the bromination of 7-(tert-butyl)-9,9-dimethyl-9H-fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding fluorenone derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated fluorene derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.

    Oxidation Reactions: Major products are fluorenone derivatives.

    Reduction Reactions: The primary product is the hydrogenated fluorene derivative.

Scientific Research Applications

2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-7-tert-butylpyrene
  • 7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines
  • 2-Bromo-9H-fluorene

Uniqueness

2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene is unique due to the presence of both tert-butyl and dimethyl groups on the fluorene core, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C19H21Br

Molecular Weight

329.3 g/mol

IUPAC Name

2-bromo-7-tert-butyl-9,9-dimethylfluorene

InChI

InChI=1S/C19H21Br/c1-18(2,3)12-6-8-14-15-9-7-13(20)11-17(15)19(4,5)16(14)10-12/h6-11H,1-5H3

InChI Key

CIJAVRMAFSIMBU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(C)(C)C)C3=C1C=C(C=C3)Br)C

Origin of Product

United States

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